molecular formula C12H17NO2 B8025962 1-Hexyl-4-nitrobenzene

1-Hexyl-4-nitrobenzene

Cat. No. B8025962
M. Wt: 207.27 g/mol
InChI Key: YLWXUZXLBPAZJZ-UHFFFAOYSA-N
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Description

1-Hexyl-4-nitrobenzene is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • The Hexyl(2,4,6,2′,4′,6′-hexanitrodiphenylamine) anion forms ion-pairs with alkali metal cations in an aqueous solution. The association constants of these ion-pairs have been determined both in nitrobenzene and in water, revealing insights into the interactions between these compounds and alkali metal ions (Motomizu, Toei, & Iwachido, 1969).

  • The extraction of alkali and alkaline earth metal salts of hexyl into nitrobenzene has been studied, with findings indicating that water content in the extract was greater than that in nitrobenzene not containing these salts. This research contributes to understanding the behavior of water in nitrobenzene phases (KawasakiMikio, ToeiKyoji, & IwachidoTadashi, 1972).

  • Investigations into the electrochemical reduction of nitrobenzene in the room temperature ionic liquid [C4dmim][N(Tf)2] have been conducted, providing insights into the reduction mechanisms of nitrobenzene and its derivatives, which are relevant for understanding the electrochemical behavior of these compounds (Silvester et al., 2006).

  • The preparation of 1-Alkoxy-2-amino-4-nitrobenzenes in aqueous solution has been explored, highlighting the potential for economic use of alcohols in the preparation of these compounds (Blanksma, 2010).

  • Studies on the electrochemical degradation of nitrobenzene using an oxygen-diffusion cathode have provided insights into the catalytic effects of Fe2+, Cu2+, and UVA light on this process, which is significant for understanding the degradation mechanisms of nitrobenzene in environmental contexts (Brillas et al., 2004).

properties

IUPAC Name

1-hexyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWXUZXLBPAZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.